Synthesis Yield: Iron/Acetic Acid Reduction of Methyl 3-amino-4-methyl-5-nitrobenzoate Demonstrates High Efficiency
The synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate via the reduction of its dinitro precursor, Methyl 4-methyl-3,5-dinitrobenzoate, using iron in acetic acid proceeds with a high isolated yield of 91.6% after 1 hour . This specific reduction method achieves high chemoselectivity, selectively reducing only one of the two nitro groups to an amine.
| Evidence Dimension | Isolated Yield of Reduction Step |
|---|---|
| Target Compound Data | 91.6% |
| Comparator Or Baseline | Not explicitly compared to other reduction methods for the same substrate in the source, but represents a high-yielding, industrially-relevant benchmark. The baseline is theoretical 100% yield. |
| Quantified Difference | 91.6% of theoretical yield achieved. |
| Conditions | Reaction of Methyl 4-methyl-3,5-dinitrobenzoate (53b) with Fe in AcOH for 1 hour at room temperature. |
Why This Matters
This high yield ensures efficient material utilization in multi-step synthetic routes, directly reducing cost per batch and making it an economically attractive building block for scale-up.
